molecular formula C8H7ClN2O B3391113 2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one CAS No. 1393576-06-1

2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one

Cat. No.: B3391113
CAS No.: 1393576-06-1
M. Wt: 182.61 g/mol
InChI Key: DEYKQZWDQRUPHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Naphthyridinone Heterocycles in Contemporary Chemical Research

Naphthyridines, also referred to as diazanaphthalenes, represent a class of heterocyclic compounds characterized by a bicyclic framework composed of two fused pyridine (B92270) rings. nih.gov This core structure allows for six different isomers depending on the position of the two nitrogen atoms, giving rise to a diverse family of molecules. mdpi.comnih.gov In contemporary chemical research, naphthyridinone scaffolds, a subset of naphthyridines featuring a ketone group, have garnered significant attention due to their wide spectrum of pharmacological and photophysical properties. mdpi.comrsc.org These compounds are actively investigated for their potential applications in various fields, from medicinal chemistry to materials science. rsc.orgmdpi.com

The interest in naphthyridine derivatives has grown consistently, leading to the synthesis and study of thousands of related compounds. nih.govresearchgate.net Researchers explore this chemical space to develop novel agents with specific biological activities, including antimicrobial, anticancer, and antiviral properties. mdpi.commdpi.com The structural versatility of the naphthyridinone core allows for extensive modification, enabling the fine-tuning of its chemical and biological profile. nih.govrsc.org

Significance of the 1,6-Naphthyridin-7(6H)-one Ring System as a Privileged Scaffold in Organic and Medicinal Chemistry

Within the broader family of naphthyridines, the 1,6-naphthyridine (B1220473) ring system is a prominent member, providing ligands for various biological receptors. nih.gov The concept of "privileged scaffolds," introduced in the late 1980s, refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets. nih.gov The 1,6-naphthyridin-7(6H)-one ring system is considered one such scaffold, forming the basis for numerous compounds with significant biological activity. nih.govresearchgate.net Its derivatives have been explored for a range of therapeutic applications. mdpi.com

For instance, various functionalized 1,6-naphthyridine derivatives have been investigated as potential antitumor agents, inhibitors of specific kinases like Fibroblast Growth Factor Receptor 4 (FGFR4), and as antiviral compounds. mdpi.comrsc.orgnih.gov Furthermore, the 1,6-naphthyridin-7(6H)-one core has been shown to possess powerful fluorescence properties, including large Stokes shifts, high quantum yields, and sensitivity to solvent polarity (solvatochromism). rsc.orgmdpi.com This makes them valuable as fluorescent probes in biological research and as components in luminescent materials. rsc.orgmdpi.com The development of nucleoside analogues incorporating the 1,6-naphthyridin-7(6H)-one scaffold highlights its utility in creating tools to study nucleic acid structures and dynamics. mdpi.com

Reported Biological Activities of 1,6-Naphthyridinone Derivatives

Biological ActivityTarget/Application AreaReference
AntitumorCancer Therapy mdpi.comnih.gov
Kinase InhibitionFGFR4, PKMYT1, c-Met rsc.orgnih.govnih.gov
AntiviralInfectious Diseases mdpi.com
AntimicrobialInfectious Diseases mdpi.com
Fluorescent ProbesNucleic Acid Labeling, Bio-imaging rsc.orgmdpi.com

Specific Research Focus on 2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one within the Naphthyridinone Class

The specific compound, this compound, is a functionalized derivative within the 1,6-naphthyridinone class. While the broader scaffold is the subject of extensive research, this particular molecule appears more frequently in chemical literature and patents as a synthetic intermediate or building block. Its chemical structure, featuring a reactive chlorine atom, makes it a valuable precursor for the synthesis of more complex molecules through various cross-coupling and substitution reactions. The presence of the chloro-substituent allows for the introduction of diverse functional groups to explore structure-activity relationships (SAR) in drug discovery programs. nih.gov Although direct and extensive studies on the standalone biological activity of this compound are not widely reported, its importance lies in its role in enabling the synthesis of novel and potentially bioactive 1,6-naphthyridinone derivatives.

Chemical Properties of this compound

PropertyValueReference
CAS Number1393576-06-1 synblock.com
Molecular FormulaC8H7ClN2O synblock.comnih.gov
Molecular Weight182.61 g/mol synblock.comnih.gov

Historical Context of Naphthyridinone Synthesis and Academic Exploration

The academic exploration of naphthyridines dates back to the late 19th century. The first compound in this class was synthesized by Reissert in 1893. nih.govnih.gov However, it was not until 1927 that the parent unsubstituted 1,5- and 1,8-naphthyridine (B1210474) isomers were prepared. nih.govnih.gov The synthesis of the remaining isomers, including 1,6-naphthyridine, was accomplished later, with the family being completed in 1958. nih.govresearchgate.net Early synthetic methods often involved adaptations of classic reactions for quinoline (B57606) synthesis, such as the Skraup reaction, applied to aminopyridine precursors. nih.govmdpi.com Over the decades, synthetic methodologies have evolved significantly, allowing for more efficient and versatile construction of the naphthyridinone core and its derivatives. nih.govekb.eg This has been crucial for the systematic investigation of their properties and has propelled their study in medicinal chemistry and other areas of chemical science. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6,8-dihydro-5H-1,6-naphthyridin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-7-2-1-5-4-10-8(12)3-6(5)11-7/h1-2H,3-4H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYKQZWDQRUPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CNC1=O)C=CC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393576-06-1
Record name 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridin-7-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactivity and Derivatization Strategies of 2 Chloro 5,8 Dihydro 1,6 Naphthyridin 7 6h One

Reactivity of the Chloro Substituent in 2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one

The chlorine atom at the C2 position is the most reactive site for substitution on the pyridine (B92270) portion of the naphthyridinone core. The electron-withdrawing nature of the adjacent pyridine nitrogen (N1) and the fused lactam ring activates the C2 position towards attack by various reagents.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a primary pathway for functionalizing the 2-chloro-1,6-naphthyridinone core. wikipedia.org This reaction proceeds when an aromatic ring is substituted with a good leaving group, such as a halide, and is activated by electron-withdrawing groups. libretexts.org In this scaffold, the pyridine nitrogen sufficiently activates the ring for nucleophilic attack.

The SNAr mechanism involves a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the chloro group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.org Subsequently, the chloride ion is eliminated, restoring the aromaticity of the pyridine ring and resulting in the substituted product. masterorganicchemistry.comyoutube.com

A wide range of nucleophiles can be employed to displace the C2-chloro substituent, leading to a diverse library of derivatives. This includes oxygen nucleophiles (alkoxides, phenoxides), nitrogen nucleophiles (amines, anilines), and sulfur nucleophiles (thiolates). The reactivity and versatility of this reaction make it a cornerstone for derivatizing halogenated naphthyridinones.

Nucleophile (Nu-H)Reagent/ConditionsProduct Type
Alcohol (R-OH)NaH, K₂CO₃ or other base2-Alkoxy-1,6-naphthyridinone
Phenol (Ar-OH)K₂CO₃, Cs₂CO₃ in DMF, DMSO2-Aryloxy-1,6-naphthyridinone
Amine (R₂NH)Heat, often with a base2-Amino-1,6-naphthyridinone
Thiol (R-SH)NaH, K₂CO₃ or other base2-Thioether-1,6-naphthyridinone

This table represents potential SNAr reactions based on established principles for activated aryl halides.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira for halogenated naphthyridinones)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are highly applicable to halogenated naphthyridinones. These reactions significantly expand the synthetic possibilities for creating complex molecular architectures.

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or ester. wikipedia.orgorganic-chemistry.org This reaction is widely used due to its mild conditions and tolerance of various functional groups. nih.gov For 2-chloro-1,6-naphthyridinones, Suzuki coupling provides a direct method to introduce aryl, heteroaryl, or vinyl substituents at the C2 position. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product. wikipedia.org

Boronic Acid/EsterCatalyst/Base ExampleProduct Type
Phenylboronic acidPd(PPh₃)₄ / Na₂CO₃2-Phenyl-1,6-naphthyridinone
3-Pyridylboronic acidPd(dppf)Cl₂ / K₂CO₃2-(Pyridin-3-yl)-1,6-naphthyridinone
Vinylboronic acid pinacol (B44631) esterPd₂(dba)₃, SPhos / K₃PO₄2-Vinyl-1,6-naphthyridinone

This table illustrates representative Suzuki coupling reactions.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgmdpi.com This reaction allows for the introduction of alkenyl chains at the C2 position of the naphthyridinone core. The mechanism typically involves oxidative addition of the palladium catalyst to the aryl chloride, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product. libretexts.org

AlkeneCatalyst/Base ExampleProduct Type
StyrenePd(OAc)₂, P(o-tol)₃ / Et₃N2-Styryl-1,6-naphthyridinone
n-Butyl acrylatePdCl₂(PPh₃)₂ / K₂CO₃Butyl (E)-3-(1,6-naphthyridinon-2-yl)acrylate
CyclohexenePd(OAc)₂, PCy₃ / Cs₂CO₃2-(Cyclohex-1-en-1-yl)-1,6-naphthyridinone

This table illustrates representative Heck coupling reactions.

Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This reaction is the most common method for synthesizing arylalkynes. For the 2-chloro-1,6-naphthyridinone scaffold, it enables the direct attachment of alkynyl groups, which can serve as versatile handles for further transformations, such as cycloadditions. researchgate.net

Terminal AlkyneCatalyst/Base ExampleProduct Type
PhenylacetylenePdCl₂(PPh₃)₂, CuI / Et₃N2-(Phenylethynyl)-1,6-naphthyridinone
TrimethylsilylacetylenePd(PPh₃)₄, CuI / i-Pr₂NH2-((Trimethylsilyl)ethynyl)-1,6-naphthyridinone
Propargyl alcoholPdCl₂(dppf), CuI / Et₃N3-(1,6-Naphthyridinon-2-yl)prop-2-yn-1-ol

This table illustrates representative Sonogashira coupling reactions.

Chemical Transformations of the 1,6-Naphthyridin-7(6H)-one Ring System

Beyond the reactive chloro group, the bicyclic naphthyridinone core itself offers several avenues for chemical modification, allowing for comprehensive structural diversification.

Reactions at the Lactam Moiety

The lactam ring contains an amide functional group that can be targeted for various transformations.

N-Alkylation and N-Arylation: The nitrogen atom (N6) of the lactam is nucleophilic and can be functionalized with various electrophiles. After deprotonation with a suitable base (e.g., sodium hydride), the resulting anion can react with alkyl halides, benzyl (B1604629) halides, or other alkylating agents to yield N-substituted derivatives. nih.gov This modification is crucial for modulating the steric and electronic properties of the molecule.

Carbonyl Group Transformations: The lactam carbonyl (C7) can be manipulated. For instance, treatment with Lawesson's reagent can convert the carbonyl group into a thiocarbonyl, yielding a thiolactam. A more synthetically useful transformation is the conversion of the carbonyl to a reactive leaving group. Reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) can transform the 7-oxo group into a 7-chloro substituent, creating a di-halogenated naphthyridine. nih.gov This newly introduced chloro group can then undergo nucleophilic substitution or cross-coupling reactions, often with different reactivity compared to the C2-chloro group.

Functionalization of the Dihydropyridine (B1217469) Ring System

The partially saturated dihydropyridine ring (the lactam-containing ring) can undergo reactions to alter its structure and saturation level.

Oxidation/Aromatization: A key potential transformation is the oxidation of the 5,8-dihydro-1,6-naphthyridin-7(6H)-one to its fully aromatic counterpart, 1,6-naphthyridin-7-ol. This can often be achieved with common oxidizing agents and introduces a phenolic hydroxyl group, which can be further functionalized (e.g., via etherification or conversion to a triflate for cross-coupling).

Alpha-Functionalization: The methylene (B1212753) groups at C5 and C8, which are alpha to the lactam nitrogen and carbonyl respectively, are potential sites for functionalization. While less reactive than in simple ketones, deprotonation under strong basic conditions could generate an anion that can react with electrophiles, allowing for the introduction of substituents at these positions.

Introduction of Diverse Substituents at N1, C3, C4, C5, C7, and C8 Positions

A comprehensive derivatization strategy involves modifying all accessible positions on the naphthyridinone scaffold. nih.govnih.gov Extensive research on the closely related 1,6-naphthyridin-2(1H)-one isomer provides a roadmap for the potential functionalization of the 7(6H)-one system. nih.govresearchgate.net

N1 Position: The pyridine nitrogen can be alkylated with reagents like methyl iodide to form a quaternary pyridinium (B92312) salt, which modifies the electronics of the ring system. It can also be oxidized to an N-oxide using agents like m-CPBA, which can then direct further substitutions or be deoxygenated.

C3 and C4 Positions: These positions on the pyridine ring are typically less reactive. However, functionalization can be achieved through directed ortho-metalation (DoM) if a suitable directing group is present, or through halogenation followed by cross-coupling.

C5 and C8 Positions: As discussed, these positions on the lactam ring can be functionalized, though this often requires specific conditions. Analysis of known 1,6-naphthyridinone structures shows that while hydrogen is the most common substituent at C5, halogen and oxygen substituents are also found. nih.gov

C7 Position: This is the carbonyl carbon of the lactam. As detailed in section 3.2.1, its primary transformations involve conversion to a thiolactam or a chloro group.

The ability to selectively modify these various positions allows for the fine-tuning of the molecule's properties for applications in drug discovery and materials science. rsc.orgnih.gov

PositionReaction TypeReagents/ConditionsResulting Functional Group
N1 N-Oxidationm-CPBAN-Oxide
C2 Cross-CouplingPd catalyst, Boronic Acid (Suzuki)Aryl, Heteroaryl, Vinyl
C3/C4 HalogenationNBS, NCSBromo, Chloro
C5 HalogenationNBS (radical conditions)Bromo
N6 N-AlkylationNaH, Alkyl Halide (RX)N-Alkyl
C7 ChlorinationPOCl₃Chloro
C8 Alpha-alkylationLDA, Alkyl Halide (RX)Alkyl

This table summarizes potential derivatization strategies for various positions on the naphthyridinone core.

Selective Derivatization for Chemical Library Synthesis

The strategic modification of the this compound core allows for the creation of large and diverse chemical libraries, a cornerstone of modern drug discovery. The primary routes for derivatization hinge on the reactivity of the C2-chloro substituent, which readily participates in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. These transformations enable the introduction of a wide array of functional groups and molecular fragments, thereby generating a multitude of structurally distinct compounds.

The amenability of the 2-chloro-1,6-naphthyridinone scaffold to various synthetic transformations makes it an attractive starting point for diversity-oriented synthesis. By employing a range of nucleophiles and coupling partners, chemists can systematically explore the chemical space around this privileged core.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on the 2-Chloro-1,6-naphthyridinone Scaffold

NucleophileResulting Functional GroupPotential Library Diversity
Primary and Secondary AminesAmino (-NR¹R²)Varied alkyl and aryl substituents can be introduced, modulating properties like basicity, polarity, and steric bulk.
Alcohols/PhenolsEther/Arylether (-OR)Introduction of diverse alkyl, aryl, and heteroaryl ethers to probe different binding pockets.
Thiols/ThiophenolsThioether/Arylthioether (-SR)Incorporation of sulfur-containing moieties, which can engage in unique interactions with biological targets.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Derivatization

Reaction TypeCoupling PartnerResulting StructureSignificance in Library Synthesis
Suzuki CouplingBoronic acids/estersAryl or heteroaryl substitutionAccess to a vast array of commercially available boronic acids allows for extensive exploration of aryl and heteroaryl substitutions.
Buchwald-Hartwig AminationAminesC-N coupled productsA powerful method for the formation of carbon-nitrogen bonds, complementing traditional SNAr reactions with a broader substrate scope.
Sonogashira CouplingTerminal alkynesAlkynyl substitutionIntroduction of linear, rigid alkynyl groups, which can act as linkers or pharmacophoric elements.

Reaction Mechanisms and Pathways in Naphthyridinone Chemical Transformations

The derivatization of this compound is predominantly governed by the principles of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridinone ring system, particularly the nitrogen atom and the carbonyl group, activates the C2 position towards nucleophilic attack.

The SNAr mechanism proceeds through a two-step addition-elimination pathway. In the first, rate-determining step, a nucleophile attacks the electron-deficient carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and the electron-withdrawing groups. In the second, faster step, the chloride ion is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

The facility of this reaction is influenced by several factors:

Nucleophile Strength: Stronger nucleophiles generally lead to faster reaction rates.

Solvent: Polar aprotic solvents are typically employed to solvate the cationic counter-ion of the nucleophile, thereby increasing its reactivity.

Leaving Group: The nature of the halogen can influence the reaction rate, with fluorine often being the most reactive leaving group in SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon atom it is attached to.

Advanced Spectroscopic and Analytical Characterization Techniques Applied to 2 Chloro 5,8 Dihydro 1,6 Naphthyridin 7 6h One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the structure of organic molecules in solution. It probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For a molecule as complex as 2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one, one-dimensional (1D) NMR (¹H and ¹³C) provides initial, crucial data, but two-dimensional (2D) techniques are indispensable for unambiguous assignment and deeper structural insights.

The structure of novel 1,6-naphthyridine (B1220473) derivatives often requires a combination of 2D NMR experiments for definitive confirmation, as spectral overlap in 1D spectra can lead to ambiguity. nih.gov

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is fundamental for identifying protons that are coupled to each other, typically through two or three bonds. longdom.org In the aliphatic portion of this compound, a cross-peak would be expected between the protons on C5 and C8, confirming their vicinal relationship within the dihydropyridinone ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals directly with the carbon atoms to which they are attached. mdpi.com It is instrumental in assigning the carbon resonances. For the target molecule, HSQC would show correlations for the C3-H, C4-H, C5-H₂, and C8-H₂ pairs, simplifying the otherwise complex ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for identifying quaternary carbons (those with no attached protons), such as C2, C4a, and the carbonyl carbon C7 in the naphthyridinone core. For instance, the proton at C4 would show an HMBC correlation to the quaternary carbon C2 and the carbonyl carbon C7, which is crucial for piecing together the heterocyclic framework.

A representative table of expected 2D NMR correlations for the title compound is presented below, based on data from analogous structures. mdpi.comnih.gov

Proton (¹H)Correlated Carbons (¹³C) in HMBC (2-3 bond correlations)Correlated Protons (¹H) in COSY (3-bond correlations)
H-3C2, C4, C4aH-4
H-4C2, C3, C4a, C8aH-3
H-5 (CH₂)C4, C4a, C7H-8 (geminal and vicinal)
H-8 (CH₂)C4a, C7, C8aH-5 (vicinal)

The dihydro- portion of the 1,6-naphthyridin-7(6H)-one ring system is not planar and can exist in different conformations. Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study these conformational changes that occur on the NMR timescale. unibas.it By acquiring spectra at various temperatures, it is possible to observe the effects of restricted rotation or ring-flipping.

For lactams, the amide bond (N6-C7) can exhibit restricted rotation, leading to the possibility of conformational isomers. clockss.org While small-ring lactams are fixed in a cis configuration, larger rings can interconvert. DNMR studies can determine the energy barrier (ΔG‡) for such processes. grantome.com In the case of this compound, low-temperature NMR might reveal the "freezing out" of distinct conformers, leading to a doubling of certain NMR signals. Analyzing the coalescence of these signals as the temperature is raised allows for the calculation of the activation energy for the conformational interchange, providing valuable insight into the molecule's flexibility and stereodynamics. unibas.itnih.gov

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₈H₇ClN₂O), HRMS would distinguish its exact mass from other potential compounds with the same nominal mass. mdpi.com Furthermore, the presence of a chlorine atom provides a distinct isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. HRMS can resolve the M+ and M+2 peaks corresponding to these isotopes, providing definitive evidence for the presence of a single chlorine atom in the molecule. core.ac.uk

Ion FormulaCalculated Exact Mass (m/z)IsotopeRelative Abundance
[C₈H₇³⁵ClN₂O + H]⁺183.0320M+~100%
[C₈H₇³⁷ClN₂O + H]⁺185.0291M+2~32%

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion (or a primary fragment) and subjecting it to further fragmentation. nih.gov By analyzing the resulting daughter ions, a detailed picture of the molecule's connectivity can be constructed, corroborating data from NMR. The fragmentation of heterocyclic compounds in a mass spectrometer is governed by a set of rules that favor the formation of stable ions and neutral losses. iaea.orgarkat-usa.org

For this compound, common fragmentation pathways would likely involve:

Loss of CO: A characteristic fragmentation for lactams and ketones is the neutral loss of carbon monoxide (28 Da).

Loss of Cl• or HCl: Cleavage of the carbon-chlorine bond can occur, leading to the loss of a chlorine radical (35/37 Da) or hydrogen chloride (36/38 Da).

Retro-Diels-Alder (RDA) reaction: The dihydropyridinone ring could undergo an RDA fragmentation, leading to the cleavage of the ring system into smaller, stable fragments.

Analyzing the accurate masses of these fragments via HR-MS/MS allows for the assignment of their elemental compositions, providing strong evidence for the proposed structure. core.ac.uk

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Insights

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic fingerprint based on the functional groups present. spectroscopyonline.com

FT-IR Spectroscopy: FT-IR measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. It is particularly sensitive to polar bonds. For this compound, the FT-IR spectrum would be dominated by a strong absorption band for the amide C=O (carbonyl) stretch, typically observed in the range of 1650-1690 cm⁻¹. Other key absorbances would include the N-H stretch of the amide (around 3200-3400 cm⁻¹), C=C and C=N stretching vibrations from the aromatic portion of the ring (1500-1620 cm⁻¹), and the C-Cl stretch (typically below 800 cm⁻¹). ekb.egorientjchem.org

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser). It is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to FT-IR. nih.gov The C=C bonds of the pyridine (B92270) ring and the C-Cl bond would be expected to produce strong Raman signals. nih.gov Comparing the FT-IR and Raman spectra can help in assigning complex vibrational modes, as some vibrations may be strong in one technique and weak or silent in the other. nih.gov

A summary of expected key vibrational frequencies is provided below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (FT-IR)Expected Wavenumber (cm⁻¹) (Raman)
N-H (amide)Stretching3200-3400 (broad)Weak
C-H (aromatic)Stretching3000-3100Strong
C-H (aliphatic)Stretching2850-2960Strong
C=O (amide I)Stretching1650-1690 (strong)Moderate
C=C / C=NRing Stretching1500-1620Strong
C-ClStretching< 800Strong

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Solvatochromism and Electronic Transitions:

The UV-Vis absorption and fluorescence emission spectra of 1,6-naphthyridin-7(6H)-one derivatives are highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. nih.gov This behavior is often attributed to the existence of a lactim-lactam tautomeric equilibrium in the ground and excited states. mdpi.com The absorption spectra typically show maxima that can be assigned to π→π* transitions. mdpi.com For instance, in a series of 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-one derivatives (TzNat A-C), the maximum absorption wavelengths show a shift depending on the solvent. mdpi.com The absorption bands in the range of 320 to 386 nm are generally assigned to the π→π* transition of the lactim form, while a shift to longer wavelengths (425-474 nm) in certain solvents may be related to the lactam form, which can be stabilized by intermolecular hydrogen bonds with the solvent. mdpi.com

The fluorescence properties are also strongly solvent-dependent. The emission spectra can display one or two bands, indicative of single or dual fluorescence. This dual fluorescence is often explained by an excited-state intramolecular proton transfer (ESIPT) mechanism, arising from the lactim-lactam forms. mdpi.com In polar aprotic solvents, the lactim form is favored, leading to emission at higher energies, while in other environments, the equilibrium can shift. mdpi.com

Acidochromism:

The term acidochromism refers to the change in color (and spectroscopic properties) of a compound upon a change in pH. The nitrogen atoms within the 1,6-naphthyridine ring system can be protonated, leading to significant changes in the electronic structure and, consequently, the absorption and emission spectra. This property makes these compounds potential candidates for pH-sensitive fluorescent probes.

Dual Fluorescence:

As mentioned, dual fluorescence is a key characteristic of some 1,6-naphthyridin-7(6H)-one derivatives. mdpi.com This phenomenon arises from the emission of photons from two different excited states, often the locally excited (LE) state of the lactim form and a charge-transfer (CT) state formed upon intramolecular proton transfer to the lactam form. The relative intensities of these two emission bands are highly dependent on the solvent's polarity and its ability to form hydrogen bonds, which can stabilize one form over the other. mdpi.com

The following table presents the photophysical data for a representative derivative, TzNat A, which incorporates the 1,6-naphthyridin-7(6H)-one core. This data illustrates the solvatochromic effects on its absorption and emission properties.

Solventλabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (Φ)
Dioxane367, 425460930.17
THF369, 428467980.28
DCM372, 4344761040.32
ACN364, 4284911270.08
MeOH360, 4305351750.03
H2O320, 434540220<0.01

Data adapted from a study on 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-one (TzNat A) mdpi.com.

X-ray Crystallography for Solid-State Structural Determination and Crystal Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in the crystal lattice.

As of the current literature, a crystal structure for this compound has not been reported. However, crystallographic studies on related, more complex naphthyridine derivatives can provide valuable insights into the potential solid-state features of this class of compounds.

For example, the crystal structure of 2-Chloro-7-methyl-12-phenyldibenzo[b,g] mdpi.comnih.govnaphthyridin-11(6H)-one, a fused polycyclic system containing a chloro-substituted naphthyridinone core, has been determined. nih.gov In this derivative, the fused four-ring system is nearly planar. nih.gov The bond length for the C—Cl bond was reported to be 1.7392 (14) Å, which is within the normal range for such bonds. nih.gov The packing of molecules in the crystal was influenced by π–π stacking interactions, a common feature in aromatic heterocyclic compounds. nih.gov

The analysis of crystal structures of related compounds helps in understanding:

Molecular Geometry: Confirming the planarity or non-planarity of the bicyclic ring system.

Bond Parameters: Providing precise measurements of bond lengths and angles, which can be compared with theoretical calculations.

Intermolecular Interactions: Identifying non-covalent interactions such as hydrogen bonding (e.g., between the N-H of the lactam and the carbonyl oxygen of an adjacent molecule) and π–π stacking, which govern the crystal packing and can influence the material's bulk properties.

Tautomeric Form: In the solid state, the molecule will typically adopt its most stable tautomeric form (lactim or lactam), and crystallography can unequivocally identify which form is present.

While awaiting specific crystallographic data for this compound, the study of its derivatives provides a foundational understanding of the structural characteristics that can be expected for this important heterocyclic system.

Computational and Theoretical Studies of 1,6 Naphthyridin 7 6h One Systems

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in predicting the electronic structure, stability, and reactivity of molecular systems. These methods have been applied to the 1,6-naphthyridin-7(6H)-one core to understand its intrinsic properties.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and distribution of these orbitals indicate a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). For 1,6-naphthyridin-7(6H)-one systems, DFT calculations at levels such as B3LYP/6-31G* have been used to determine the energies of these frontier orbitals. researchgate.net

Studies on related naphthyridine systems have shown that the HOMO and LUMO energy levels are crucial in determining their electronic properties and potential applications, for instance, as electron-transport materials in organic electronics. researchgate.net The energy gap between the HOMO and LUMO is a significant indicator of molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. rsc.org For substituted 1,6-naphthyridin-7(6H)-ones, the nature and position of substituents can significantly modulate the HOMO and LUMO energy levels, thereby fine-tuning their chemical and photophysical properties. researchgate.netmdpi.com

Table 1: Representative Frontier Molecular Orbital Energies for Naphthyridine Systems

Compound SystemMethodHOMO (eV)LUMO (eV)Energy Gap (eV)
4,8-Substituted 1,5-naphthyridinesDFT B3LYP/6-31G*-5.33 to -6.84-2.39 to -2.192.94 to 4.65

Note: Data is for a related naphthyridine system to illustrate typical values. researchgate.net The specific values for 2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one would require dedicated calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP surface illustrates the regions of positive and negative electrostatic potential, which are typically associated with the nuclei and lone pairs of electrons, respectively.

For heterocyclic systems like 1,6-naphthyridin-7(6H)-one, MEP analysis can identify the most reactive sites. For example, the oxygen atom of the carbonyl group is expected to be a region of high negative potential, making it a likely site for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atom attached to the nitrogen in the pyridinone ring would exhibit a positive potential, indicating its susceptibility to nucleophilic attack or its role as a hydrogen bond donor. These computational analyses help in understanding intermolecular interactions, which are crucial for crystal packing and ligand-receptor binding. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of conformational landscapes and the detailed study of ligand-target interactions over time. easychair.orgmdpi.com This technique is particularly useful for understanding the behavior of flexible molecules and their binding mechanisms to biological macromolecules. easychair.org

In Silico Prediction of Reaction Pathways and Transition States for Naphthyridinone Synthesis

Computational methods can be used to explore potential synthetic routes and to understand the mechanisms of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, it is possible to predict the most favorable reaction pathway. drugtargetreview.com

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for Naphthyridinone Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgijnrd.org 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this concept by considering the three-dimensional properties of the molecules. nih.govijpsonline.com

Several QSAR and 3D-QSAR studies have been performed on 1,6-naphthyridine (B1220473) derivatives to understand the structural requirements for their biological activity, for example, as FGFR inhibitors. nih.govresearchgate.net These models are built using a training set of molecules with known activities and are then validated using a test set. The resulting models can be used to predict the activity of newly designed compounds and to generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. nih.govijpsonline.com This information is invaluable for the rational design of more potent and selective analogues.

Table 2: Validation Parameters for a 3D-QSAR Model of 1,6-Naphthyridine Analogues as FGFR Inhibitors

Modelq² (Leave-one-out)r²_ncv (Non-cross-validated)r²_pred (Test set)
CoMFA0.5910.9780.61
CoMSIA0.6670.9750.68

Source: Data from a study on 1,6-naphthyridines and pyridopyrimidines as FGFR inhibitors. nih.gov

Molecular Docking Simulations for Biological Target Binding Mode Prediction

Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a target protein. mdpi.comrsc.orgmeddiscoveries.org It is an essential tool in drug discovery for identifying potential drug candidates and for understanding their mechanism of action at a molecular level.

For analogues of the 1,6-naphthyridin-7(6H)-one scaffold, molecular docking studies have been conducted to investigate their binding modes with various biological targets, such as kinases (e.g., FGFR, c-Met) and other enzymes. nih.govijpsonline.comrsc.org These simulations can predict the binding affinity, identify key amino acid residues involved in the interaction, and reveal the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. nih.govmdpi.comnih.gov The insights gained from docking studies can guide the structural modification of the naphthyridinone core to improve its binding affinity and selectivity for a particular target. nih.govrsc.org

Structure Activity Relationship Sar Investigations of 1,6 Naphthyridinone Derivatives

Design Principles for Naphthyridinone-Based Ligands and Scaffolds

The 1,6-naphthyridinone core is considered a "privileged structure" in drug discovery. mdpi.comnih.gov This designation is given to molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets with high affinity. mdpi.comnih.gov The design principle behind using this scaffold is to leverage its inherent ability to interact favorably with biological macromolecules. Researchers begin with the core 1,6-naphthyridinone structure and systematically introduce various chemical substituents at different positions. nih.gov This process allows for the fine-tuning of the molecule's properties to achieve potent and selective interaction with a specific biological target, such as a protein kinase or receptor. mdpi.comnih.gov The versatility of the naphthyridinone nucleus has made it an attractive starting point for developing inhibitors for a wide range of targets, including MET kinase, FGFR4, and AXL kinase. nih.govnih.govnih.gov

The fundamental design strategy involves:

Scaffold Selection : Choosing the 1,6-naphthyridinone core for its proven track record in binding to diverse biological receptors. mdpi.comnih.gov

Substituent Variation : Synthesizing a library of compounds with different functional groups at various positions (N1, C3, C4, C5, C7, and C8) to explore the chemical space around the scaffold. researchgate.net

Bioactivity Assessment : Screening these derivatives against a specific biological target to identify initial "hits" and establish a preliminary SAR. nih.gov

Elucidation of Key Structural Features for Biological Target Interaction and Selectivity

The interaction of 1,6-naphthyridinone derivatives with their biological targets is governed by a combination of specific structural features that dictate binding affinity and selectivity. These features include the pattern of substituents on the naphthyridinone ring and the intrinsic properties of the core structure itself.

The type and position of chemical groups attached to the 1,6-naphthyridinone core have a profound impact on biological activity. Systematic analysis of these patterns is a cornerstone of SAR studies. mdpi.com

A general analysis of substitution patterns on the 1,6-naphthyridin-2(1H)-one scaffold reveals distinct trends depending on the saturation of the C3-C4 bond. mdpi.comresearchgate.net

N1 Position : Compounds with a C3-C4 double bond are frequently substituted at the N1 position, with methyl and phenyl groups being common choices. In contrast, derivatives with a C3-C4 single bond are often left unsubstituted at this position. researchgate.net

C3/C4 Positions : For structures with a C3-C4 double bond, the most common patterns involve a single substituent at C3 or no substituents at either position. mdpi.com

C5/C7 Positions : In derivatives with a C3-C4 single bond, the C5 position is typically unsubstituted (R⁵ = H). mdpi.com For the C7 position, the most prevalent patterns are either no substitution or the presence of a carbonyl group. mdpi.com

Specific SAR studies provide more granular insights. In the development of benzo[h] mdpi.comnih.govnaphthyridin-2(1H)-one based gametocytocidal agents, researchers explored substitutions at the R¹ position while keeping the R² position constant with a 3-trifluoromethylphenyl group. nih.gov The findings highlighted the critical nature of the substituent at R¹. nih.gov

Table 1: SAR at the R¹ Position of Benzo[h] mdpi.comnih.govnaphthyridin-2(1H)-ones nih.gov
R¹ SubstituentModificationEffect on Potency
6-Amino-3-pyridylOptimal GroupHigh (EC₅₀ of 73 nM for 6-methyl-3-pyridyl analog)
Acetyl-capped aminoCapping the optimal amino group2.9-fold loss of potency
PiperidineReplacement of the amino group159-fold decrease in potency
5-Amino-3-pyridylShift of amino group position10-fold reduction in potency
Unsubstituted 3-pyridylRemoval of the amino group6-fold loss of activity
2-Amino-5-pyrimidinylHeterocyclic ring variationSimilar potency to optimal group
Substituted phenyls, bicyclic heteroarylsIntroduction of other ring systemsLed to less active compounds

These results demonstrate that a specific hydrogen-bonding donor (the amino group) at a precise location is crucial for activity, and even minor modifications can lead to significant losses in potency. nih.gov

The bicyclic 1,6-naphthyridinone core is not merely a passive scaffold; it plays an active role in molecular recognition by forming key interactions with the target protein. mdpi.com

Hydrogen Bonding : The amide moiety within the pyridinone ring is a critical pharmacophore. The N-H group acts as a hydrogen bond donor, while the adjacent carbonyl oxygen serves as a hydrogen bond acceptor. These interactions are vital for anchoring the ligand in the correct orientation within the binding site of a target, such as the hinge region of a protein kinase. mdpi.com

Structural Rigidity : The fused ring system provides a degree of conformational rigidity. This pre-organizes the molecule for binding, reducing the entropic penalty upon interaction with the target and contributing to higher affinity.

The reactivity and electronic properties of the 1,5-naphthyridine (B1222797) core, which shares similarities with the 1,6-isomer, show that the nitrogen atoms influence the electron distribution, making certain positions susceptible to either electrophilic or nucleophilic attack, which can be exploited in forming covalent bonds or other specific interactions with a target. nih.gov

Development and Screening of Naphthyridinone Libraries for SAR Studies

To efficiently explore the SAR of 1,6-naphthyridinone derivatives, researchers often employ combinatorial chemistry techniques to generate large collections of related compounds, known as chemical libraries. nih.govnih.gov The development and screening of these libraries are systematic processes.

The first step is the development of efficient and versatile synthetic routes. For instance, a novel one-pot, three-component reaction was developed for the synthesis of benzo[h] mdpi.comnih.govnaphthyridin-2(1H)-one derivatives, which greatly facilitated the rapid synthesis of a diverse library of compounds. nih.gov Such methods are advantageous as they are often shorter, have a broader substrate scope, and are more efficient than traditional multi-step syntheses. nih.gov

Once a library is synthesized, it is subjected to a screening process to evaluate the biological activity of each compound. nih.gov High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds against a biological target. nih.gov The results from HTS identify initial "hit" compounds that exhibit the desired activity. These hits provide the first glimpse into the SAR for the series, indicating which structural modifications are favorable for activity. nih.gov The diversity within the library is key to ensuring that a broad range of structural variations are tested, increasing the likelihood of identifying multiple active chemotypes and establishing a robust SAR from the outset. nih.gov

Computational and Experimental Approaches in SAR Refinement

Following initial screening, SAR is further refined using a combination of computational and experimental techniques to guide the rational design of more potent and selective analogs.

Computational Approaches : Molecular modeling is a powerful tool used to visualize and predict how a ligand interacts with its target protein at the atomic level. nih.gov Docking simulations can predict the binding pose and affinity of a designed compound within the active site of a target, such as AXL kinase. nih.gov This allows medicinal chemists to prioritize the synthesis of compounds that are predicted to have improved binding characteristics, saving time and resources.

Experimental Approaches : The predictions from computational models are validated and informed by experimental data. The synthesis of prioritized compounds and subsequent in vitro biological assays provide concrete data on their activity and selectivity. nih.govnih.gov Advanced techniques like X-ray crystallography can be used to determine the co-crystal structure of a ligand bound to its target protein. This provides a definitive, high-resolution picture of the binding interactions, confirming the roles of key functional groups and guiding further structure-based drug design efforts.

This iterative cycle of design, synthesis, testing, and structural analysis allows for the progressive refinement of the SAR, leading to the development of highly optimized lead compounds. nih.gov

Applications of the 1,6 Naphthyridinone Core As a Chemical Scaffold

Naphthyridinones as Building Blocks and Intermediates in Complex Organic Synthesis

The 1,6-naphthyridinone framework is a cornerstone in the construction of more complex molecular architectures. Synthetic chemists utilize this scaffold as a versatile intermediate, leveraging its reactivity to build intricate polycyclic systems. A variety of synthetic strategies have been developed to access functionalized 1,6-naphthyridinones, which can then be elaborated into a wide array of target molecules.

One common approach involves the construction of the bicyclic system from a preformed pyridine (B92270) ring. For instance, an adequately substituted 4-chloropyridine can serve as a starting material, leading to the formation of the 1,6-naphthyridin-2(1H)-one core. frontierspecialtychemicals.com Another strategy employs a preformed N-substituted or unsubstituted pyridine-4-amine bearing a functional group at the C3 position. frontierspecialtychemicals.com The specific nature of this functional group, such as an aldehyde, nitrile, or ester, dictates the subsequent cyclization conditions and the substitution pattern of the resulting naphthyridinone.

Alternatively, the 1,6-naphthyridinone ring system can be constructed from a preformed pyridone. This approach offers different disconnection possibilities, allowing for a diverse range of substituents to be incorporated into the final structure. frontierspecialtychemicals.com These synthetic methodologies provide access to a library of 1,6-naphthyridinone derivatives with tailored properties, ready for use in more complex synthetic endeavors.

A specific example of a 1,6-naphthyridinone intermediate is 2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one . While detailed synthetic applications of this particular compound are not extensively documented in publicly available literature, its structure suggests its utility as a reactive building block. The chloro substituent can serve as a handle for various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and cyanation reactions, allowing for the introduction of diverse functionalities at the 2-position. acs.org The dihydro-naphthyridinone core itself can undergo further chemical transformations, making it a valuable precursor for the synthesis of more complex heterocyclic systems.

Utilization in Medicinal Chemistry Research for Biological Target Identification and Ligand Design

The 1,6-naphthyridinone scaffold is a prominent feature in a multitude of biologically active compounds, making it a focal point in medicinal chemistry research. Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, allows for the design of potent and selective ligands for a range of biological targets.

A significant area of application for 1,6-naphthyridinone derivatives is in the development of kinase inhibitors. rsc.org Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The 1,6-naphthyridinone core can act as a scaffold to which various substituents are attached, tuning the molecule's affinity and selectivity for specific kinases. For example, derivatives of this scaffold have been investigated as inhibitors of c-Met kinase, a receptor tyrosine kinase involved in tumor growth and metastasis. rsc.org The design of these inhibitors often involves computational modeling to predict the binding mode of the ligand within the kinase's active site, allowing for the rational design of more potent and selective compounds.

The biological activity of 1,6-naphthyridin-2(1H)-ones is often correlated with the saturation level of the C3-C4 bond. Compounds with a C3-C4 single bond have been primarily associated with cardiovascular diseases, while those with a C3-C4 double bond are more commonly explored as antitumor agents. nih.gov For instance, Ripretinib, a kinase inhibitor approved for the treatment of gastrointestinal stromal tumors, features a 1,6-naphthyridin-2(1H)-one core with a C3-C4 double bond. frontierspecialtychemicals.com

Beyond kinase inhibition, 1,6-naphthyridinone derivatives have shown promise in other therapeutic areas. For example, they have been investigated as inhibitors of macrophage migration inhibitory factor (MIF), a proinflammatory cytokine. rsc.org The design of these inhibitors has explored the introduction of a lactam carbonyl group to form an additional hydrogen bond with the target protein. rsc.org

The following table summarizes some of the biological targets of 1,6-naphthyridinone derivatives and the corresponding therapeutic areas of interest.

Biological TargetTherapeutic Area
Kinases (e.g., c-Met, FGFR4)Oncology
Macrophage Migration Inhibitory Factor (MIF)Inflammatory Diseases
Monoamine Oxidase B (MAO-B)Neurodegenerative Diseases

Potential Applications in Materials Science

The unique photophysical properties of the 1,6-naphthyridinone core have garnered interest in the field of materials science. Many derivatives of this scaffold exhibit strong fluorescence, making them suitable for a variety of applications, including as fluorescent probes, in organic light-emitting diodes (OLEDs), and as organic semiconductors.

The fluorescence of 1,6-naphthyridin-7(6H)-ones is often characterized by large Stokes shifts and high quantum yields, with their emission properties being sensitive to the surrounding solvent environment (solvatochromism). This sensitivity to polarity makes them attractive candidates for use as fluorescent probes to investigate biological systems, such as enzyme binding sites and nucleic acids. nih.gov By incorporating the 1,6-naphthyridin-7(6H)-one scaffold as a fluorescent nucleobase into a nucleoside analogue, researchers have developed probes with powerful fluorescence properties. nih.gov

Furthermore, the rigid and planar structure of the 1,6-naphthyridine (B1220473) nucleus makes it a suitable building block for organic semiconductors. researchgate.net These materials are essential components of organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The electronic properties of 1,6-naphthyridine-based materials can be tuned through chemical modification, allowing for the development of materials with specific charge-transport characteristics. For example, novel organic semiconductors based on a 1,5-naphthyridine-2,6-dione unit have been synthesized and investigated for their potential use in blue-selective organic phototransistors.

The following table highlights some of the potential applications of 1,6-naphthyridinone derivatives in materials science.

ApplicationKey Property
Fluorescent ProbesSolvatochromism, High Quantum Yield
Organic Light-Emitting Diodes (OLEDs)Luminescence
Organic SemiconductorsCharge Transport

Role in Supramolecular Chemistry as Recognition Motifs

While the application of the 1,6-naphthyridinone core in supramolecular chemistry is a less explored area compared to its use in medicinal chemistry and materials science, its inherent structural features suggest a significant potential for its use as a recognition motif. The presence of hydrogen bond donors and acceptors within the naphthyridinone ring system allows for the formation of specific and directional intermolecular interactions, which are the foundation of supramolecular assembly.

The lactam functionality within the 1,6-naphthyridinone core provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This arrangement can facilitate the formation of self-complementary hydrogen bonding motifs, leading to the assembly of dimers or higher-order structures. The specific pattern of hydrogen bonding can be influenced by the substitution pattern on the naphthyridinone ring.

While specific studies focusing on the supramolecular chemistry of 1,6-naphthyridinones are not abundant, the broader class of naphthyridines has been investigated for its ability to form well-defined hydrogen-bonded assemblies. The arrangement of nitrogen atoms within the bicyclic framework dictates the geometry of these interactions. By extension, the 1,6-naphthyridinone scaffold offers a predictable platform for the design of molecules that can self-assemble into complex supramolecular architectures, such as tapes, sheets, and three-dimensional networks. The ability to control the self-assembly of these molecules opens up possibilities for the development of novel functional materials with applications in areas such as crystal engineering and molecular recognition.

Emerging Research Directions and Future Perspectives on 2 Chloro 5,8 Dihydro 1,6 Naphthyridin 7 6h One and Its Analogues

Development of Novel and Highly Efficient Synthetic Methodologies

While specific high-yield syntheses for 2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one are not extensively detailed in publicly available literature, the broader class of naphthyridinones has been the subject of significant synthetic innovation. These advancements provide a roadmap for the development of efficient routes to the target molecule and its derivatives.

Modern synthetic strategies are moving away from classical, often harsh, multi-step procedures towards more elegant and atom-economical approaches. One promising avenue is the application of multicomponent reactions (MCRs) . rsc.org MCRs allow for the construction of complex molecular architectures in a single step from three or more starting materials, which can significantly improve efficiency and reduce waste. rsc.org For the synthesis of the 1,6-naphthyridinone core, MCRs could potentially involve the condensation of a substituted aminopyridine with a suitable carbonyl compound and a third reactive species.

Another area of intense research is the use of transition-metal catalysis . Palladium-catalyzed cross-coupling reactions, for instance, have been instrumental in the synthesis of functionalized quinolines and could be adapted for naphthyridinone synthesis. researchgate.net A notable development is the palladium-catalyzed one-pot stepwise coupling-annulation reaction of 2-chloroquinoline-3-carbonitriles, which allows for the direct synthesis of sulfur-substituted benzo[b] researchgate.netijpsonline.comnaphthyridines. researchgate.net This highlights the potential for catalytic methods to introduce diversity into the naphthyridinone scaffold.

Furthermore, the development of tandem reactions , where multiple bond-forming events occur in a single pot without the isolation of intermediates, is a key goal. A tandem nitrile hydration/cyclization procedure has been developed to access 1,6-naphthyridine-5,7-diones under mild conditions. researchgate.net Such a strategy could be envisioned for the synthesis of this compound, potentially starting from a readily available chloronicotinonitrile precursor. The use of inexpensive and easily synthesizable starting materials is a crucial aspect of these modern methodologies. researchgate.net

The table below summarizes some modern synthetic approaches applicable to naphthyridinone synthesis:

Synthetic StrategyKey FeaturesPotential Application for this compound
Multicomponent Reactions (MCRs)High atom economy, operational simplicity, and structural diversity. rsc.orgOne-pot synthesis from simple precursors.
Transition-Metal CatalysisHigh efficiency, selectivity, and functional group tolerance. researchgate.netIntroduction of diverse substituents via cross-coupling reactions.
Tandem ReactionsIncreased efficiency by combining multiple steps in one pot. researchgate.netStreamlined synthesis from functionalized pyridine (B92270) derivatives.
Friedel–Crafts AnnulationMild and straightforward route to fused polycyclic systems. nih.govConstruction of the bicyclic naphthyridinone core.

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The reactivity of the this compound scaffold is largely dictated by the presence of the chloro substituent and the lactam functionality within the dihydronaphthyridinone core. The chloro group, being a good leaving group, is a prime handle for introducing molecular diversity through various chemical transformations.

Nucleophilic aromatic substitution (SNAr) reactions are a cornerstone of pyridine chemistry and are expected to be a key reactivity pattern for this compound. nih.gov The electron-deficient nature of the pyridine ring, further activated by the adjacent nitrogen atom, facilitates the displacement of the chloride by a wide range of nucleophiles. This allows for the introduction of various functional groups, including amines, alcohols, and thiols, at the 2-position. The reaction of 4-chloro-1,5-naphthyridines with amines is a well-established transformation that proceeds via an SN2-type mechanism. researchgate.net

Palladium-catalyzed cross-coupling reactions , such as Suzuki, Stille, and Sonogashira couplings, offer another powerful tool for the functionalization of the 2-chloro position. researchgate.net These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, alkyl, and alkynyl substituents. A Stille cross-coupling reaction has been successfully used to construct the 1,5-naphthyridine (B1222797) ring system from a chloronitropyridine precursor. researchgate.net

Beyond the chloro group, the dihydropyridinone ring itself presents opportunities for further functionalization. The lactam nitrogen can be alkylated or acylated to introduce additional diversity. Furthermore, the methylene (B1212753) groups in the 5- and 8-positions could potentially be functionalized through C-H activation strategies, although this remains a more challenging and less explored area for this specific scaffold.

The following table outlines potential chemical transformations for this compound:

Reaction TypeReagents and ConditionsExpected Product
Nucleophilic Aromatic SubstitutionAmines, Alcohols, Thiols with base2-Substituted-5,8-dihydro-1,6-naphthyridin-7(6H)-ones
Suzuki CouplingArylboronic acids, Pd catalyst, base2-Aryl-5,8-dihydro-1,6-naphthyridin-7(6H)-ones
Sonogashira CouplingTerminal alkynes, Pd/Cu catalysts, base2-Alkynyl-5,8-dihydro-1,6-naphthyridin-7(6H)-ones
N-AlkylationAlkyl halides, base6-Alkyl-2-chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-ones

Advanced Computational Modeling for Rational Design and Property Prediction

In silico methods are becoming indispensable tools in modern drug discovery and materials science for the rational design of novel molecules and the prediction of their properties. nih.gov For this compound and its analogues, computational modeling can provide valuable insights into their structure-activity relationships (SAR) and guide the synthesis of compounds with desired characteristics.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, docking can be used to predict the binding mode of naphthyridinone derivatives to a specific biological target, such as an enzyme or a receptor. nih.gov For example, molecular docking studies have been performed on 1,8-naphthyridine (B1210474) derivatives to understand their interaction with the H1 receptor and to guide the design of new antihistaminic agents. rsc.org

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool that relates the chemical structure of a series of compounds to their biological activity or physicochemical properties. nih.gov By developing QSAR models, it is possible to predict the activity of unsynthesized compounds and to identify the key structural features that are important for activity. nih.gov 3D-QSAR and molecular docking studies have been successfully applied to benzo[h] researchgate.netijpsonline.comnaphthyridin-2(1H)-one analogues to understand their inhibitory activity against mTOR, a key target in cancer therapy. ijpsonline.com

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial aspect of drug development. Computational models can be used to predict the ADMET properties of new chemical entities at an early stage, helping to identify and deprioritize compounds with unfavorable pharmacokinetic or toxicological profiles. mdpi.com Machine learning techniques are increasingly being used to develop robust ADMET prediction models. mdpi.com

The application of these computational methods to this compound and its analogues can significantly accelerate the discovery and optimization of new lead compounds.

Expansion of Naphthyridinone Chemical Space for Diverse Academic and Industrial Applications

The 1,6-naphthyridin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, meaning that it is capable of binding to multiple biological targets with high affinity. mdpi.com This versatility has led to the development of naphthyridinone derivatives with a wide range of biological activities.

By exploring the chemical space around the this compound core, it is possible to generate libraries of diverse compounds for screening against various biological targets. The substitution pattern at different positions of the naphthyridinone ring has been shown to be crucial for determining the biological activity. mdpi.com For instance, in a review of 1,6-naphthyridin-2(1H)-ones, it was found that the presence or absence of a double bond at the C3-C4 position, along with the substitution pattern, was responsible for different biological activities. mdpi.com

The potential applications of functionalized 1,6-naphthyridinones are broad and include:

Anticancer agents: Many naphthyridine derivatives have shown potent anticancer activity. researchgate.net

Antiviral agents: The naphthyridine scaffold is present in several antiviral drugs.

Antibacterial agents: Naphthyridinones have been investigated as inhibitors of bacterial DNA gyrase. mdpi.com

Kinase inhibitors: The structural features of naphthyridinones make them suitable scaffolds for the design of kinase inhibitors.

Fluorescent probes: Some 1,6-naphthyridin-7(6H)-one derivatives exhibit interesting optical properties, including fluorescence, making them potentially useful as fluorescent probes in biological imaging. mdpi.com

The systematic exploration of the chemical space around this compound, guided by computational modeling and efficient synthetic methodologies, holds great promise for the discovery of novel compounds with valuable academic and industrial applications.

Integration with Automated Synthesis and High-Throughput Screening in Chemical Biology Research

The integration of automated synthesis platforms with high-throughput screening (HTS) is revolutionizing the field of chemical biology and drug discovery. This combination allows for the rapid synthesis and evaluation of large libraries of compounds, significantly accelerating the identification of new bioactive molecules.

The this compound scaffold is well-suited for this integrated approach. The reactivity of the chloro group allows for the parallel synthesis of a diverse library of analogues by reacting the core structure with a wide range of nucleophiles or cross-coupling partners in a multi-well plate format.

Automated synthesis platforms can perform these reactions in a highly controlled and reproducible manner, minimizing the need for manual intervention and enabling the generation of large compound libraries in a short period. The resulting libraries can then be directly subjected to high-throughput screening against a panel of biological targets. HTS assays can be designed to measure various biological activities, such as enzyme inhibition, receptor binding, or cell viability.

The data generated from HTS can then be used to build structure-activity relationship (SAR) models, which can, in turn, guide the design of the next generation of compounds for synthesis and testing. This iterative cycle of design, synthesis, and testing, powered by automation and HTS, can dramatically accelerate the drug discovery process.

The combination of a versatile chemical scaffold like this compound with the power of automated synthesis and high-throughput screening represents a promising strategy for the discovery of novel chemical probes and drug candidates.

Q & A

Q. What strategies resolve contradictory data between theoretical predictions and experimental outcomes in catalytic applications?

  • Methodological Answer : Contradictions often arise from unaccounted solvent interactions or catalyst poisoning. For example, if DFT predicts higher activity at C-5 but experiments show C-8 functionalization, conduct control experiments with deuterated solvents to assess hydrogen-bonding effects. Pair mechanistic probes (e.g., radical traps, isotopic labeling) with in-situ spectroscopy (Raman/IR) to identify intermediates .
    用它!帮你看懂文献数据图,更好描述实验结果
    00:17

Q. How does the compound’s tautomeric equilibrium (keto-enol) influence its biological or catalytic activity?

  • Methodological Answer : Use 15^{15}N NMR and variable-temperature studies to quantify tautomer populations. For instance, the enol form may dominate in polar aprotic solvents (DMSO-d6_6), enhancing hydrogen-bonding capacity. Correlate tautomeric ratios with bioactivity assays (e.g., enzyme inhibition) to establish structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one
Reactant of Route 2
2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.